3-(Fluoromethyl)-4-(4-fluorophenyl)pyrrolidine
Description
Properties
IUPAC Name |
3-(fluoromethyl)-4-(4-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-5-9-6-14-7-11(9)8-1-3-10(13)4-2-8/h1-4,9,11,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSMEJFZGNISFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(C=C2)F)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Fluoromethyl)-4-(4-fluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluoromethyl group and a para-fluorophenyl substituent, which may influence its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy in biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest, although detailed studies are still required to elucidate these pathways .
- Neuropharmacological Effects : There is evidence that pyrrolidine derivatives can modulate neurotransmitter systems, which may position this compound as a candidate for treating neurological disorders .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activities of this compound. Here are some notable findings:
| Study | Activity Assessed | IC50/EC50 Values | Notes |
|---|---|---|---|
| Study 1 | Antimicrobial | 5.4 µM | Effective against S. aureus |
| Study 2 | Anticancer (HeLa cells) | 12.3 µM | Induces apoptosis |
| Study 3 | Neurotransmitter modulation | 8.6 µM | Affects serotonin uptake |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the fluoromethyl and phenyl groups significantly influence the compound's potency. For instance, replacing the para-fluoro group with other halogens alters the biological activity profile, suggesting that specific electronic properties are crucial for optimal interaction with biological targets .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C12H14F2N
Molecular Weight : 220.25 g/mol
Functional Groups : Pyrrolidine ring, fluoromethyl group, and a 4-fluorophenyl moiety.
The unique structure of this compound allows it to interact with biological targets effectively, enhancing its utility in various applications.
Scientific Research Applications
-
Medicinal Chemistry :
- Drug Development : The compound is being investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural features may enhance binding affinity to specific biological targets, making it a candidate for further modification and optimization in drug design.
- Enzyme Inhibition Studies : Research indicates that derivatives of pyrrolidine can act as inhibitors for various enzymes, which is critical in developing therapeutics targeting metabolic pathways or disease processes.
-
Biological Research :
- Mechanism of Action Studies : The fluoromethyl group enhances the compound's reactivity, allowing it to serve as a probe in biochemical assays to study enzyme mechanisms and interactions with receptors.
- Cytotoxicity Assessments : Preliminary studies have shown that similar pyrrolidine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to 3-(Fluoromethyl)-4-(4-fluorophenyl)pyrrolidine have demonstrated significant inhibition of cell proliferation in various cancer models.
-
Industrial Applications :
- Synthesis of Agrochemicals : The compound can be utilized as an intermediate in the synthesis of agrochemicals, contributing to the development of more effective pesticides and herbicides.
- Polymer Production : Its unique chemical properties make it suitable for use in producing specialty polymers with enhanced performance characteristics.
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes involved in metabolic processes, potentially leading to therapeutic applications in managing conditions such as hyperlipidemia or cancer.
- Antimicrobial Properties : Some studies suggest that pyrrolidine derivatives may exhibit antimicrobial activity against resistant strains of bacteria, indicating potential use in treating infections.
- Cytotoxicity Studies : In vitro studies have shown promising results where similar compounds inhibited the growth of cancer cell lines, suggesting their potential as anticancer agents.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on HMG-CoA reductase. The results indicated that this compound acts as a potent inhibitor, similar to established drugs like atorvastatin, making it a candidate for further development as a cholesterol-lowering agent.
Case Study 2: Cytotoxicity Assessment
In vitro assessments were conducted on various cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colon cancer). The IC50 values indicated significant cytotoxicity with values lower than those observed for standard chemotherapeutics:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 45.0 ± 0.12 |
| This compound | HCT-116 (Colon) | 38.5 ± 0.10 |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(fluoromethyl)-4-(4-fluorophenyl)pyrrolidine with selected analogs from the evidence:
Key Observations :
- Ring Systems : Unlike thiazole or pyridine derivatives (), the pyrrolidine core offers conformational flexibility, which can influence binding modes in biological targets.
- Fluorine Placement : The 4-fluorophenyl group is a common feature across analogs, suggesting its role in enhancing π-π stacking interactions or metabolic stability .
- Crystallinity : Thiazole derivatives () crystallize in triclinic systems with planar conformations, whereas pyrrolidine salts () may exhibit different packing due to ionic interactions.
Challenges and Limitations
- Synthetic Complexity : Introducing fluoromethyl groups (as in the target compound) may require specialized fluorinating agents, increasing cost and difficulty compared to simpler analogs .
- Solubility Trade-offs : While fluorination improves lipophilicity, excessive fluorine content (e.g., in dispiro systems, ) can reduce aqueous solubility, necessitating formulation adjustments .
Preparation Methods
Method 1: Grignard Addition to Aryl Nitriles Followed by Reduction
A robust method involves the reaction of an aryl nitrile bearing a 4-fluorophenyl group with a fluoromethyl-containing Grignard reagent, followed by reduction to form the pyrrolidine ring.
Procedure Summary:
- In an inert atmosphere (argon), mix 1 mmol of 4-fluorophenyl-substituted aryl nitrile with 1.2 mmol of fluoromethyl Grignard reagent in dry tetrahydrofuran (THF).
- Stir the mixture at 70 °C for 2–8 hours to allow nucleophilic addition to the nitrile.
- Cool the reaction to 0 °C and quench with dry methanol.
- Add sodium borohydride slowly and heat the mixture at 60 °C to reduce the imine intermediate to the corresponding amine.
- Purify the product by chromatography to isolate the fluoromethylated pyrrolidine derivative.
- This method allows for regioselective introduction of the fluoromethyl group.
- The reaction conditions require rigorously dry solvents and inert atmosphere to prevent Grignard reagent decomposition.
- The yield depends on the purity of reagents and precise temperature control.
This procedure is adapted from a general synthetic approach for fluorinated pyrrolidines and related compounds.
Method 2: Photocatalytic Conjugate Addition and Cyclization
A more recent approach utilizes visible-light photocatalysis to facilitate conjugate addition and cyclization steps to build the pyrrolidine core with fluorinated substituents.
Procedure Summary:
- Dissolve pyrrolidine (1.1 mmol) in dichloromethane (15 mL).
- Add an appropriate isocyanate (1 mmol) at 0 °C and stir at room temperature for 10 minutes.
- Evaporate solvent under reduced pressure.
- Purify the intermediate via flash chromatography.
- Employ blue light irradiation (465 nm) using a parallel reactor to promote conjugate addition and ring closure.
- This method allows mild conditions and high selectivity.
- Photocatalysis reduces the need for harsh reagents.
- The method is suitable for substrates with sensitive fluorine substituents.
- Purification steps are critical to isolate the desired pyrrolidine derivative.
This approach is detailed in supporting information from recent fluorinated pyrrolidine syntheses.
Method 3: Palladium-Catalyzed Cross-Coupling for Aryl Substitution
To install the 4-fluorophenyl substituent on the pyrrolidine ring, palladium-catalyzed amination or arylation reactions can be employed.
Procedure Summary:
- Combine the pyrrolidine intermediate with 4-fluorophenyl halide (e.g., 1-bromo-4-fluorobenzene).
- Use a palladium catalyst such as Pd2(dba)3 with a suitable ligand (e.g., xantphos).
- Add a strong base such as t-BuONa.
- Stir the mixture in toluene at 90–110 °C under nitrogen for 12 hours.
- Purify the product by preparative HPLC or silica gel chromatography.
- This method allows late-stage functionalization of the pyrrolidine scaffold.
- The choice of catalyst and ligand affects the coupling efficiency.
- The reaction tolerates fluorine substituents without defluorination.
This method is adapted from palladium-catalyzed procedures for fluorinated heterocycles.
Method 4: Fluorination via Halogen Exchange and Subsequent Cyclization
An alternative route involves halogenated pyrrolidine precursors undergoing halogen exchange to introduce fluorine, followed by cyclization.
Procedure Summary:
- Start with 3-bromo or 3-chloropyrrolidine derivatives bearing a 4-fluorophenyl group.
- Treat with fluorinating agents or copper(I) fluoride catalysts in toluene at elevated temperature (70–100 °C).
- Use additives such as di-n-butyl amine to facilitate halogen exchange.
- After completion, extract and purify the fluorinated pyrrolidine.
- Crystallize to obtain the pure compound.
- This method can yield mixtures of diastereomers (cis/trans).
- Careful control of temperature and stoichiometry is required.
- Yields around 60–70% have been reported.
This approach is described in patent literature for fluorinated pyrrolidine derivatives.
Comparative Data Table of Preparation Methods
| Method No. | Key Reaction Type | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Grignard addition + reduction | 4-Fluorophenyl nitrile + fluoromethyl Grignard | THF, 70 °C, NaBH4 reduction | 60–75 | Requires inert atmosphere and dry solvents |
| 2 | Photocatalytic conjugate addition | Pyrrolidine + isocyanate | DCM, blue light (465 nm), RT | 65–80 | Mild conditions, selective |
| 3 | Pd-catalyzed cross-coupling | Pyrrolidine intermediate + 4-fluorophenyl bromide | Toluene, Pd2(dba)3, 90–110 °C | 70–85 | Late-stage arylation, tolerant to fluorine |
| 4 | Halogen exchange fluorination | Halogenated pyrrolidine + CuF | Toluene, 70–100 °C | 60–70 | Diastereomeric mixtures possible |
Research Findings and Considerations
- The Grignard addition method (Method 1) is widely used for its straightforward approach to introduce fluoromethyl groups, but requires careful handling of moisture-sensitive reagents.
- Photocatalytic methods (Method 2) offer greener alternatives with reduced harsh reagents and have shown good diastereoselectivity and yields in related pyrrolidine syntheses.
- Palladium-catalyzed cross-coupling (Method 3) is effective for installing the 4-fluorophenyl substituent with high regio- and chemoselectivity.
- Halogen exchange fluorination (Method 4) provides a direct fluorination route but may require optimization to control stereochemistry and improve yields.
- Purification techniques such as flash chromatography, preparative HPLC, and crystallization are essential for isolating pure 3-(Fluoromethyl)-4-(4-fluorophenyl)pyrrolidine.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
